

DSPE-Alkyne for In Vivo Imaging and Diagnostics: Application Notes and Protocols

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Compound of Interest

Compound Name: DSPE-Alkyne

Cat. No.: B15575183

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Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Alkyne] (**DSPE-Alkyne**) is a versatile phospholipid derivative that has emerged as a valuable tool in the field of in vivo imaging and diagnostics. Its unique structure, featuring a biocompatible phospholipid backbone and a terminal alkyne group, allows for its incorporation into lipid-based nanoparticles (LNPs), such as liposomes, and subsequent functionalization via "click chemistry." This enables the attachment of various imaging agents, targeting ligands, and diagnostic probes for a wide range of biomedical applications.

The DSPE component provides the ability to self-assemble into lipid bilayers, forming stable nanostructures that can encapsulate therapeutic or diagnostic agents.^{[1][2]} The addition of a polyethylene glycol (PEG) chain to DSPE (DSPE-PEG-Alkyne) further enhances the in vivo performance of these nanoparticles by increasing their circulation time and reducing clearance by the reticuloendothelial system.^[1] This "stealth" characteristic is crucial for effective targeting and imaging in a complex biological environment.

The terminal alkyne group serves as a chemical handle for bioorthogonal conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).^{[3][4]} These highly efficient and specific reactions allow for the covalent attachment of azide-modified molecules, such as fluorescent dyes, positron emission tomography (PET) tracers, or targeting peptides, to the surface of

DSPE-Alkyne-containing nanoparticles.[3][5] This modular approach facilitates the development of highly specific and sensitive imaging and diagnostic agents.

Applications in In Vivo Imaging and Diagnostics

DSPE-Alkyne and its derivatives have been successfully employed in various in vivo imaging and diagnostic applications, including:

- **Tumor Imaging:** **DSPE-Alkyne**-functionalized liposomes can be loaded with fluorescent dyes or contrast agents and targeted to tumor tissues.[6][7] The enhanced permeability and retention (EPR) effect, coupled with active targeting strategies, leads to the accumulation of these nanoparticles at the tumor site, enabling clear visualization and diagnosis.[8]
- **Molecular Imaging:** Through click chemistry, specific targeting ligands can be attached to **DSPE-Alkyne** nanoparticles to visualize and quantify molecular targets in vivo.[5] This includes imaging of cell surface receptors, enzymes, and other biomarkers associated with disease.
- **Biodistribution Studies:** The fate of drug delivery systems and therapeutic agents can be tracked in vivo by labeling them with **DSPE-Alkyne** probes.[9][10] This provides crucial information on the pharmacokinetics and tissue distribution of nanoparticles.[11][12]
- **Cellular Imaging:** Alkyne-tagged lipids, including **DSPE-Alkyne**, can be metabolically incorporated into cells and subsequently visualized using techniques like stimulated Raman scattering (SRS) microscopy, providing insights into cellular processes in a live organism.[13][14]

Data Presentation

Table 1: Physicochemical Properties of DSPE-Alkyne Formulations

Formulation Component	Parameter	Typical Value	Reference
DSPE-PEG2000	Molar Ratio in Liposomes	5-10 mol%	[15]
Particle Size (Liposomes)	80-200 nm	[15]	
Zeta Potential (DSPE-PEG2000/Soluplus 1:1)	Approx. -38.0 mV	[16]	
DSPE-PEG2000-CF	Incorporation into LCP NPs	Saturation at 20% of total lipid	[11]

Table 2: In Vivo Biodistribution of Nanoparticles (General)

Nanoparticle Type	Organ	Nanoparticle Biodistribution Coefficient (%ID/g)	Reference
Lipid Nanoparticles	Liver	17.56	[10][12]
	Spleen	12.1	[10][12]
	Kidney	3.1	[10][12]
	Lungs	2.8	[10][12]
	Heart	1.8	[10][12]
	Tumor	3.4	[10][12]

Note: The data in Table 2 represents a meta-analysis of various nanoparticle types and is intended to provide a general overview. Specific biodistribution profiles of **DSPE-Alkyne** formulations may vary.

Experimental Protocols

Protocol 1: Preparation of DSPE-Alkyne Containing Liposomes

This protocol describes the preparation of unilamellar liposomes containing **DSPE-Alkyne** using the thin-film hydration and extrusion method.[\[15\]](#)[\[17\]](#)

Materials:

- Primary phospholipid (e.g., DSPC)
- Cholesterol
- DSPE-PEG-Alkyne
- Organic solvent (e.g., chloroform or chloroform/methanol mixture)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Water bath

Procedure:

- Lipid Film Preparation:
 - Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Alkyne in a desired molar ratio, for instance, 55:40:5) in the organic solvent in a round-bottom flask.[\[15\]](#)
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[\[15\]](#)
 - Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.[\[15\]](#)
- Hydration:

- Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the phase transition temperature (T_m) of the lipids (e.g., 60-65°C for DSPC).[15]
- Vortex or gently agitate the flask to form multilamellar vesicles (MLVs).[17]
- Size Reduction (Extrusion):
 - To obtain unilamellar vesicles of a defined size, pass the MLV suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with the desired pore size (e.g., 100 nm) using an extruder.[17] The extrusion should be performed at a temperature above the lipid T_m .[15]
- Purification (Optional):
 - Remove unencapsulated material by methods such as size exclusion chromatography or dialysis.[17]
- Storage:
 - Store the prepared liposomes at 4°C.[17]

Protocol 2: In Vivo Imaging with DSPE-Alkyne Liposomes in a Tumor-Bearing Mouse Model

This protocol outlines a general procedure for in vivo fluorescence imaging of tumors using **DSPE-Alkyne** liposomes functionalized with a fluorescent dye via click chemistry.

Materials:

- **DSPE-Alkyne** containing liposomes (from Protocol 1)
- Azide-functionalized fluorescent dye
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., THPTA) (for CuAAC)[18][19]

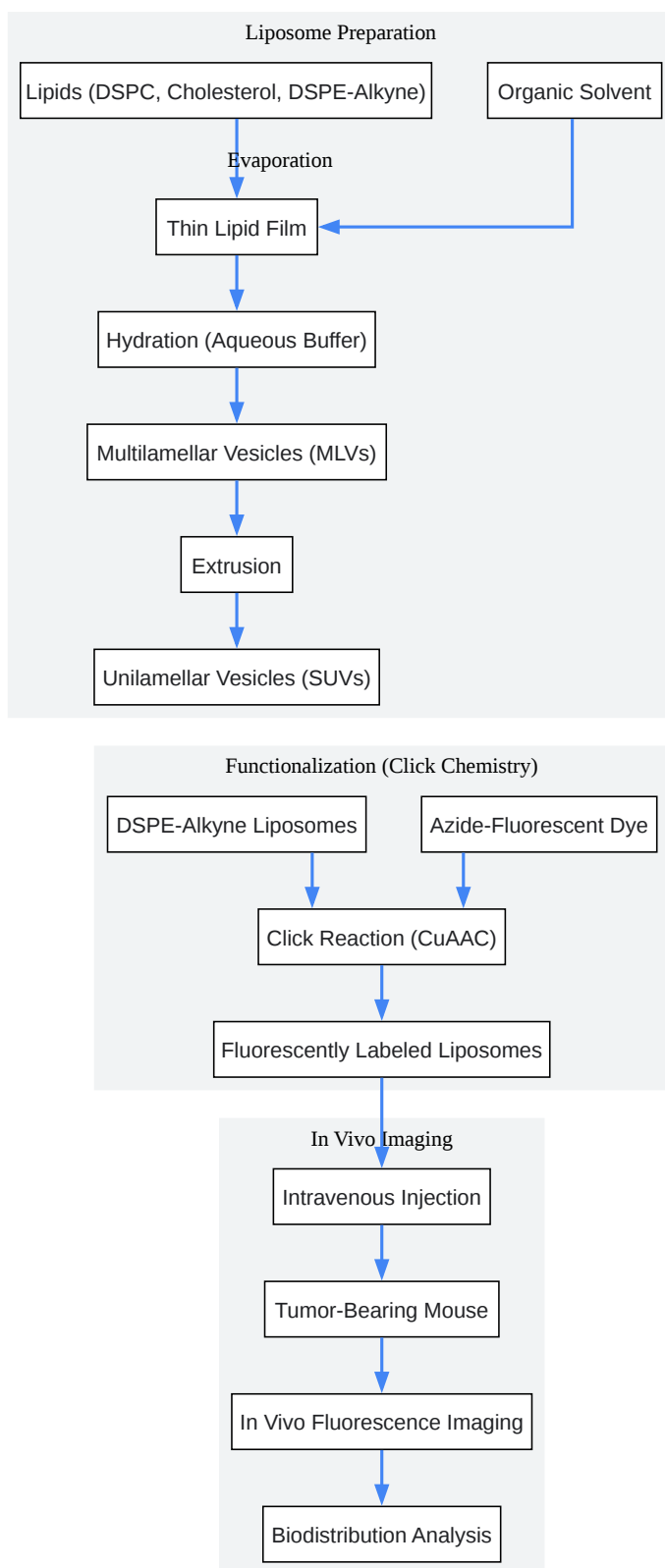
- Tumor-bearing mice (e.g., subcutaneous xenograft model)[7]
- In vivo imaging system (e.g., IVIS)
- Sterile saline

Procedure:

- Functionalization of Liposomes (Click Chemistry):
 - Prepare stock solutions of the azide-dye, CuSO_4 , sodium ascorbate, and THPTA ligand. [18][19]
 - In a microcentrifuge tube, mix the **DSPE-Alkyne** liposomes with the azide-dye.
 - Add the THPTA ligand and CuSO_4 solution.
 - Initiate the reaction by adding freshly prepared sodium ascorbate.[18][19]
 - Incubate at room temperature for 30-60 minutes, protected from light.[18][19]
 - Purify the functionalized liposomes to remove unreacted components using size exclusion chromatography.
- In Vivo Administration:
 - Dilute the fluorescently labeled liposomes in sterile saline to the appropriate concentration for injection.[20]
 - Administer the liposome solution to the tumor-bearing mice via intravenous (tail vein) injection.[7] The typical injection volume is around 100-200 μL .
- In Vivo Imaging:
 - At predetermined time points post-injection (e.g., 1, 6, 24, 48 hours), anesthetize the mice and acquire fluorescence images using an in vivo imaging system.[7]

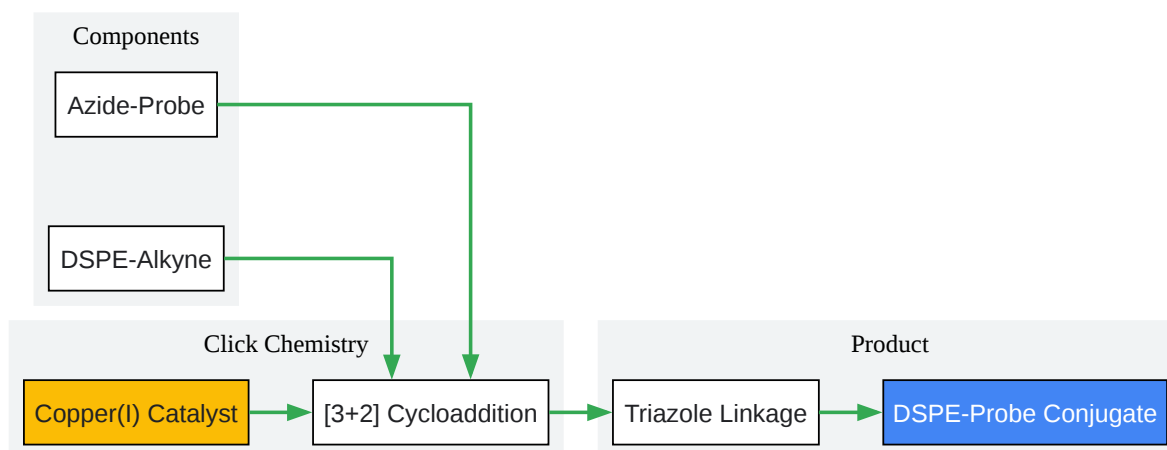
- Quantify the fluorescence intensity in the tumor region and other organs to assess biodistribution.[\[9\]](#)
- Ex Vivo Analysis (Optional):
 - After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).[\[7\]](#)[\[21\]](#)
 - Image the excised organs to confirm the in vivo biodistribution of the liposomes.[\[9\]](#)[\[21\]](#)
 - Tissues can be further processed for histological analysis or quantitative measurement of the probe.[\[22\]](#)

Mandatory Visualizations



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Caption: Experimental workflow for in vivo imaging with **DSPE-Alkyne** liposomes.



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Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for **DSPE-Alkyne**.

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